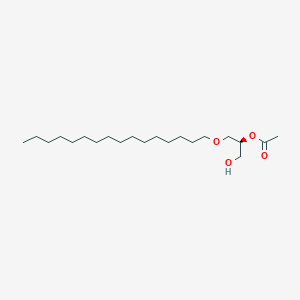

1-O-HEXADECYL-2-O-ACETYL-SN-GLYCEROL

Vue d'ensemble

Description

L'hexadécanyl acétyl glycérol, également connu sous le nom de 1-O-hexadécanyl-2-O-acétyl-sn-glycérol, est un analogue synthétique du diacylglycérol. Ce composé est remarquable pour sa capacité à inhiber l'activation de la protéine kinase C et son rôle dans l'induction de la différenciation dans certains types de cellules. Il a une formule moléculaire de C21H42O4 et une masse molaire de 358,6 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'hexadécanyl acétyl glycérol peut être synthétisé par un processus en plusieurs étapes impliquant l'estérification du glycérol avec l'acide hexadécanoïque, suivie d'une acétylation. Les conditions réactionnelles typiques comprennent l'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique, et les réactions sont souvent effectuées sous reflux pour assurer une estérification et une acétylation complètes.

Méthodes de production industrielle : Dans un contexte industriel, la production d'hexadécanyl acétyl glycérol implique des processus d'estérification et d'acétylation à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés, employant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la distillation et la cristallisation pour atteindre la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : L'hexadécanyl acétyl glycérol subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les acides carboxyliques ou les aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en alcools ou en alcanes.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe acétyle par d'autres groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

Substitution : Des réactifs comme le méthylate de sodium (NaOCH3) ou l'éthylate de sodium (NaOEt) sont utilisés pour les réactions de substitution nucléophile.

Principaux produits :

Oxydation : Acide hexadécanoïque ou hexadécanal.

Réduction : Alcool hexadécylique.

Substitution : Divers dérivés du glycérol substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Molecular Formula : C21H42O4

- Molecular Weight : 358.6 g/mol

- CAS Number : 77133-35-8

- Solubility : Soluble in ethanol and acetone

1-O-Hexadecyl-2-O-acetyl-sn-glycerol acts primarily as an inhibitor of protein kinase C (PKC), which plays a critical role in various cellular processes, including differentiation and growth regulation. The compound has been shown to activate the A-system of amino acid transport activity, influencing metabolic pathways such as the mTOR signaling pathway .

Biochemical Research

This compound serves as a model for studying lipid biochemistry and membrane dynamics. Its ability to inhibit PKC activation makes it valuable for exploring signal transduction pathways related to cell growth and differentiation.

Cell Differentiation Studies

This compound has been demonstrated to induce differentiation in HL-60 human promyelocytic leukemia cells into macrophage-like cells. In one study, cultures treated with this compound exhibited a ten-fold increase in nonspecific esterase activity after six days, indicating successful differentiation .

Cancer Research

The compound's role as a PKC inhibitor positions it as a potential candidate for cancer therapy. Its ability to induce differentiation in cancer cells could lead to novel treatment strategies aimed at reversing malignant phenotypes.

Pharmaceutical Formulations

Due to its emollient properties, this compound is utilized in cosmetic and pharmaceutical formulations, enhancing skin hydration and product stability.

Case Studies

Comparison with Other Compounds

| Compound | Mechanism of Action | Application |

|---|---|---|

| This compound | PKC inhibitor; induces cell differentiation | Cancer therapy; biochemistry |

| Diacylglycerols | Activates PKC; promotes cell proliferation | Signal transduction studies |

| Platelet Activating Factor | Mediates platelet aggregation; inflammatory response | Vascular biology research |

Mécanisme D'action

Hexadecyl acetyl glycerol exerts its effects primarily through the inhibition of protein kinase C activation. This inhibition disrupts various signaling pathways involved in cell proliferation and differentiation. The compound targets the diacylglycerol binding site on protein kinase C, preventing its activation and subsequent downstream signaling events. This mechanism is particularly relevant in the context of cancer research, where the regulation of cell growth and differentiation is crucial .

Comparaison Avec Des Composés Similaires

L'hexadécanyl acétyl glycérol est unique par rapport aux autres dérivés du glycérol en raison de ses effets inhibiteurs spécifiques sur la protéine kinase C. Les composés similaires comprennent :

Diacylglycérol (DAG) : Contrairement à l'hexadécanyl acétyl glycérol, le diacylglycérol active la protéine kinase C.

Monoacylglycérol (MAG) : Ce composé a des activités biologiques différentes et n'inhibe pas la protéine kinase C.

Triacylglycérol (TAG) :

Activité Biologique

Overview

1-O-Hexadecyl-2-O-acetyl-sn-glycerol (HAG) is a synthetic analog of diacylglycerol (DAG) with significant biological activity, particularly in the context of cell differentiation and protein kinase C (PKC) inhibition. This compound has garnered attention for its potential therapeutic applications, especially in cancer research and cellular signaling pathways.

- Molecular Formula : C21H42O4

- Molecular Weight : 358.6 g/mol

- CAS Number : 77133-35-8

- Purity : >95% (varies by supplier)

- Solubility : Soluble in ethanol and acetone

This compound primarily functions as a PKC inhibitor , disrupting the activation of PKC by diacylglycerols. This inhibition plays a crucial role in various cellular processes, including differentiation and apoptosis.

Target Pathways

- Amino Acid Transport : HAG activates the A-system of amino acid transport, enhancing the absorption of methylaminoisobutyric acid (MeAIB) .

- mTOR Signaling Pathway : The compound's interaction with amino acid transport systems influences the mTOR pathway, which is vital for cell growth and metabolism .

Cellular Differentiation

HAG has demonstrated the ability to induce differentiation in human promyelocytic leukemia cells (HL-60). In studies, HL-60 cells treated with HAG showed:

- A ten-fold increase in nonspecific esterase activity after 6 days at a concentration of 5 µg/ml.

- Morphological changes resembling monocytes and macrophages, indicating successful differentiation .

Growth Inhibition

Higher concentrations of HAG lead to significant growth inhibition in HL-60 cells. This effect suggests potential applications in cancer therapy, particularly for hematological malignancies .

Pharmacokinetics

HAG is stable under desiccating conditions and can be stored for up to 12 months. It is soluble in organic solvents like ethanol and acetone, which facilitates its use in laboratory settings .

Research Findings

The following table summarizes key research findings related to the biological activity of HAG:

Case Studies

- Differentiation Induction in Leukemia Cells : In a controlled study, HL-60 cells treated with HAG showed marked differentiation towards monocyte/macrophage lineages, indicating its potential use as a therapeutic agent in leukemia treatment.

- Inhibition of Platelet Activation : Research has indicated that HAG can regulate platelet aggregation and thrombus formation, suggesting its relevance in cardiovascular research and potential antiplatelet therapies .

Propriétés

IUPAC Name |

[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEHGUUSIIWOOW-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301344228 | |

| Record name | 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77133-35-8 | |

| Record name | 1-O-Hexadecyl-2-O-acetyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301344228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.